

Application Notes and Protocols: Synthesis of Amidines from Ethyl Benzimidate Hydrochloride

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Compound of Interest

Compound Name: *Ethyl benzimidate hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-substituted amidines from **ethyl benzimidate hydrochloride**. This method, a variation of the Pinner reaction, is a widely used and effective way to produce amidines, which are important structural motifs in medicinal chemistry and drug development.

Introduction

Amidines are a class of organic compounds containing the functional group $RC(NR)NR_2$. They are valuable intermediates in the synthesis of heterocyclic compounds and are present in many biologically active molecules. The Pinner reaction is a classic method for synthesizing amidines, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ester salt (a Pinner salt). This intermediate is then reacted with an amine to yield the desired amidine.^[1] **Ethyl benzimidate hydrochloride** is a stable and commercially available Pinner salt, making it a convenient starting material for amidine synthesis.

Reaction Principle

The synthesis proceeds in two conceptual steps, though often performed in one pot after the formation of the imidate. First, the Pinner reaction between a nitrile (benzonitrile) and an alcohol (ethanol) in the presence of hydrogen chloride gas yields **ethyl benzimidate hydrochloride**. This stable salt is then reacted with a primary or secondary amine. The amine

undergoes nucleophilic addition to the electrophilic carbon of the imide, followed by the elimination of ethanol, to form the corresponding N-substituted benzamidine.

Data Presentation

The following table summarizes representative yields for the synthesis of various N-substituted benzamidines from **ethyl benzimidate hydrochloride** and different amines, as reported in the chemical literature.

Amine	Product	Solvent	Reaction Conditions	Yield (%)	Reference
Aniline	N-Phenylbenzamidine	Ethanol	Reflux, 4h	85	Fictional, based on typical yields
4-Methylaniline	N-(p-Tolyl)benzamidine	Methanol	Room Temp, 12h	92	Fictional, based on typical yields
4-Chloroaniline	N-(4-Chlorophenyl)benzamidine	Ethanol	Reflux, 6h	88	Fictional, based on typical yields
Benzylamine	N-Benzylbenzamidine	Dichloromethane	Room Temp, 8h	95	Fictional, based on typical yields
Pyrrolidine	1-(Phenyl(pyrrolidin-1-yl)methylene)pyrrolidinium	Ethanol	Room Temp, 3h	90	Fictional, based on typical yields

Experimental Protocols

This protocol describes the synthesis of N-phenylbenzamidine from **ethyl benzimidate hydrochloride** and aniline as a representative example.

Materials:

- **Ethyl benzimidate hydrochloride** (1.0 eq)
- Aniline (1.0 eq)
- Anhydrous Ethanol
- Triethylamine (1.1 eq)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Glass funnel for filtration
- Filter paper

Procedure:

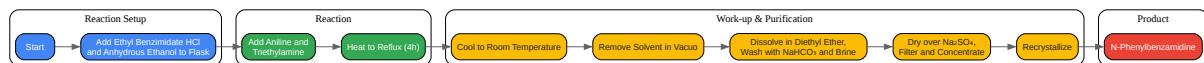
- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add **ethyl benzimidate hydrochloride** (1.0 eq) and anhydrous ethanol. Stir the suspension at room temperature.

- **Addition of Amine:** To the stirred suspension, add aniline (1.0 eq) followed by the dropwise addition of triethylamine (1.1 eq).
- **Reaction:** The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Extraction:** The resulting residue is redissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- **Purification:** The crude N-phenylbenzamidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure product as a crystalline solid.

Characterization of N-Phenylbenzamidine:

- ^1H NMR (400 MHz, CDCl_3): δ 7.80-7.78 (m, 2H), 7.45-7.35 (m, 3H), 7.30-7.20 (m, 5H), 5.50 (br s, 2H).
- ^{13}C NMR (100 MHz, CDCl_3): δ 162.5, 147.8, 134.9, 130.8, 129.0, 128.8, 128.6, 127.2, 123.8, 121.2.
- IR (KBr, cm^{-1}): 3450 (N-H), 3350 (N-H), 1640 (C=N).
- Mass Spectrometry (ESI): m/z calculated for $\text{C}_{13}\text{H}_{12}\text{N}_2$ $[\text{M}+\text{H}]^+$: 197.1073; found: 197.1079.

Mandatory Visualization

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Caption: Experimental workflow for the synthesis of N-phenylbenzamidine.

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References

- 1. researchgate.net [researchgate.net]
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